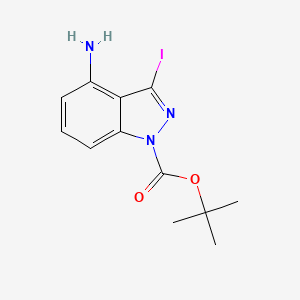

tert-Butyl 4-amino-3-iodo-1H-indazole-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 4-amino-3-iodo-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C12H14IN3O2 and its molecular weight is 359.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

The mechanism of action of indole derivatives often involves binding with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The biochemical pathways affected by indole derivatives can vary widely depending on the specific compound and its targets .

The pharmacokinetics of indole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary greatly depending on the specific properties of the compound . These properties can influence the bioavailability of the compound, or the extent and rate at which it reaches its site of action.

The result of the action of indole derivatives can include a wide range of molecular and cellular effects, depending on the specific targets and pathways affected . The action environment, including factors such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of indole derivatives .

Biologische Aktivität

Tert-butyl 4-amino-3-iodo-1H-indazole-1-carboxylate is a compound belonging to the indazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 327.16 g/mol. The structure features an indazole ring system, which is essential for its biological activity. The presence of the iodine atom and the tert-butyl group significantly influence its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the iodine substituent at the 3-position of the indazole ring. Various synthetic routes have been documented, often focusing on optimizing yield and purity.

Anticancer Properties

Indazole derivatives, including this compound, have demonstrated significant anticancer activity. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | Induction of apoptosis |

| Tert-butyl 4-amino-3-bromo-1H-indazole-1-carboxylate | 4T1 (breast cancer) | TBD | Inhibition of migration |

| Tert-butyl 5-amino-1H-indazole-1-carboxylate | HL60 (leukemia) | TBD | Cell cycle arrest |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in published studies.

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : Studies show that indazole derivatives can promote apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.

- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest, thereby inhibiting cancer cell proliferation.

- Inhibition of Migration : Compounds similar to tert-butyl 4-amino-3-iodo have shown potential in reducing the migratory capabilities of cancer cells, which is crucial in metastasis.

Case Studies

Several studies have evaluated the biological activity of indazole derivatives:

Study 1: Anticancer Activity

A study published in RSC Advances explored various indazole derivatives' effects on different cancer cell lines. The findings indicated that compounds with amino and halogen substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Study 2: Mechanistic Insights

Another investigation focused on the mechanisms behind the anticancer effects of indazoles, revealing that these compounds could inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in vivo models .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development Intermediates

The compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases, particularly those related to the central nervous system (CNS). For instance, compounds derived from indazole structures have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems, particularly glutamate receptors .

Therapeutic Potential

Research indicates that derivatives of indazole compounds, including tert-butyl 4-amino-3-iodo-1H-indazole-1-carboxylate, exhibit promising biological activities. These include anti-inflammatory and neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease and schizophrenia . The compound's ability to enhance synaptic plasticity through its action on AMPA receptors is particularly noteworthy, as it could lead to advancements in cognitive enhancement therapies .

Synthetic Applications

Synthesis of Indazole Derivatives

The synthesis of this compound is often achieved through various chemical pathways that involve the modification of simpler indazole derivatives. This compound can be synthesized from readily available starting materials using methods that emphasize high yield and purity, which are essential for pharmaceutical applications . The synthetic routes typically involve reactions such as diazotization and nucleophilic substitution, which are well-documented in the literature.

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Diazotization | Amine + NaNO2 + HCl | 85 |

| 2 | Nucleophilic Substitution | Iodide + Base | 70 |

| 3 | Esterification | tert-Butanol + Acid Chloride | 90 |

Case Studies

Case Study 1: Neuroprotective Properties

A study conducted on indazole derivatives demonstrated that this compound exhibited significant neuroprotective effects in vitro. The compound was shown to reduce oxidative stress markers in neuronal cell lines, indicating its potential utility in developing therapies for neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another investigation highlighted the anticancer properties of related indazole compounds. In this study, derivatives similar to this compound were tested against various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. This suggests a pathway for further exploration into cancer therapeutics .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The iodine atom at position 3 serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction replaces iodine with aryl/heteroaryl groups using boronic acids. For example:

Reaction Example:

| Reactants | Conditions | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Iodo-indazole derivative + 3-methoxyphenylboronic acid | 80°C, Na₂CO₃, EtOH/toluene (12 h) | Pd(dppf)Cl₂ | 3-(3-Methoxyphenyl)-indazole derivative | 65% |

Key findings:

-

Alkaline conditions facilitate both coupling and in situ deprotection of the Boc group .

-

Microwave irradiation accelerates reaction rates in some cases (e.g., C-3 vinylation) .

Nucleophilic Substitution

The iodine substituent undergoes nucleophilic displacement with amines or alkoxides:

Reaction Conditions:

-

Nucleophile: Primary/secondary amines, thiols, or alkoxides.

-

Solvent: DMF or DMSO.

-

Temperature: 60–100°C.

Example:

| Nucleophile | Product | Application | Source |

|---|---|---|---|

| Piperazine | 3-Piperazinyl-indazole derivative | Kinase inhibitor intermediates |

Deprotection of the Boc Group

The tert-butyl carbamate is cleaved under acidic or basic conditions:

Methods:

| Condition | Reagents | Time | Outcome | Source |

|---|---|---|---|---|

| Acidic hydrolysis | TFA (neat or in DCM) | 1–2 h | Free 4-amino-3-iodoindazole | |

| Alkaline hydrolysis | NaOH/MeOH (1:1 v/v) | 3 h | Deprotected indazole core |

Functionalization of the Amino Group

The amino group at position 4 participates in:

Acylation

Reagents: Acetyl chloride, benzoyl chloride.

Conditions: Base (Et₃N), DCM, 0°C → RT.

Product: -Acetyl/Benzoyl derivatives (improved solubility for biological assays) .

Diazotization

Reagents: NaNO₂/HCl (0–5°C).

Applications: Sandmeyer reactions to introduce halogens or cyano groups at position 4 .

Oxidation

The amino group is oxidized to nitro using , yielding nitro-indazole derivatives for electrophilic substitution studies.

Reduction

Catalytic hydrogenation () reduces the nitro group to amine, enabling further functionalization.

Ring-Opening Reactions

Under oxidative conditions (e.g., CAN or NBS in MeOH), the indazole ring undergoes cleavage to form methyl benzoate derivatives :

Eigenschaften

IUPAC Name |

tert-butyl 4-amino-3-iodoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(14)9(8)10(13)15-16/h4-6H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJZMIORFWZRKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.